3-[(4-methoxyphenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]benzamide
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Overview
Description
3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE is a complex organic compound with a molecular formula of C18H19N3O3. This compound features a benzamide core substituted with a methoxyphenoxy group and a pyrazolylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with benzyl chloride to form 4-methoxybenzyl chloride. This intermediate is then reacted with 3-(1H-pyrazol-1-yl)propylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(4-METHOXYPHENOXY)METHYL]-N-(4-NITRO-1-PYRAZOLYL)BENZAMIDE: Similar structure but with a nitro group instead of a pyrazolyl group.
3-[(4-METHOXYPHENOXY)METHYL]-N-(4-CHLORO-1-PYRAZOLYL)BENZAMIDE: Similar structure but with a chloro group instead of a pyrazolyl group.
Uniqueness
The unique combination of the methoxyphenoxy group and the pyrazolylpropyl group in 3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-N-(3-pyrazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C21H23N3O3/c1-26-19-7-9-20(10-8-19)27-16-17-5-2-6-18(15-17)21(25)22-11-3-13-24-14-4-12-23-24/h2,4-10,12,14-15H,3,11,13,16H2,1H3,(H,22,25) |
InChI Key |
YYABFEFENGRONW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCCCN3C=CC=N3 |
Origin of Product |
United States |
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